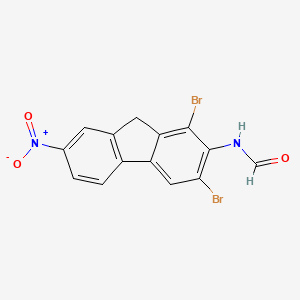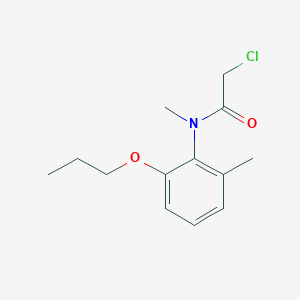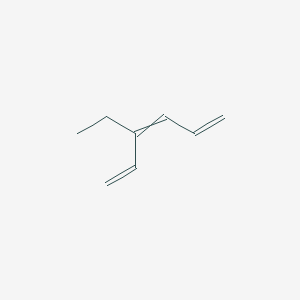
3-Ethylhexa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylhexa-1,3,5-triene is an organic compound with the molecular formula C8H12 It is a triene, meaning it contains three double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylhexa-1,3,5-triene can be achieved through various methods. One common approach involves the cycloaddition reactions of dichlorogermylene (GeCl2) with unsaturated organic compounds such as ethylene, buta-1,3-diene, and hexa-1,3,5-triene . Another method includes the aerobic boron Heck reaction, which enables the selective synthesis of 1,3-dienes and 1,3,5-trienes through C-C bond scission .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, would be optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylhexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Ethylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives may be used in the development of new pharmaceuticals or as probes in biochemical studies.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethylhexa-1,3,5-triene involves its interaction with various molecular targets and pathways. For example, in cycloaddition reactions, the compound can form new cyclic structures through the interaction of its double bonds with other reactants . The specific pathways and targets would depend on the nature of the reaction and the conditions used.
Comparison with Similar Compounds
Hexa-1,3,5-triene: A similar triene with three double bonds but without the ethyl group.
Buta-1,3-diene: A simpler diene with two double bonds.
Ethylene: The simplest alkene with one double bond.
Uniqueness: 3-Ethylhexa-1,3,5-triene is unique due to the presence of an ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature distinguishes it from other trienes and dienes, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
79406-45-4 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
3-ethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-4-7-8(5-2)6-3/h4-5,7H,1-2,6H2,3H3 |
InChI Key |
JZKZOXPQWTXRGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)

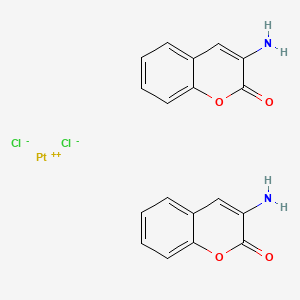
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
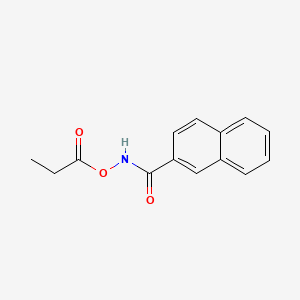
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)

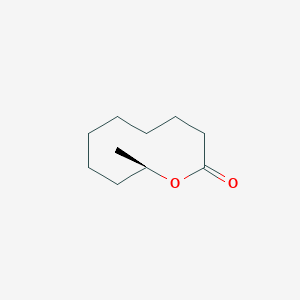
![2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate](/img/structure/B14450575.png)

